2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate

Nucleophilic substitution Sulfonate leaving group Reaction kinetics

2‑Formyl‑6‑methoxyphenyl 4‑methylbenzenesulfonate (CAS 7740‑04‑7; MFCD00579095) is an ortho‑vanillin‑derived aryl tosylate ester with the molecular formula C₁₅H₁₄O₅S (MW 306.33 g·mol⁻¹). It is a bench‑stable, crystalline solid that bears both a reactive formyl group and an activated sulfonate leaving group on the same aromatic scaffold.

Molecular Formula C15H14O5S
Molecular Weight 306.3 g/mol
CAS No. 7740-04-7
Cat. No. B1362569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate
CAS7740-04-7
Molecular FormulaC15H14O5S
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=O
InChIInChI=1S/C15H14O5S/c1-11-6-8-13(9-7-11)21(17,18)20-15-12(10-16)4-3-5-14(15)19-2/h3-10H,1-2H3
InChIKeyFCYFTQDINHXGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate Procurement Guide: A Crystalline, Dual-Functional Aryl Sulfonate Intermediate


2‑Formyl‑6‑methoxyphenyl 4‑methylbenzenesulfonate (CAS 7740‑04‑7; MFCD00579095) is an ortho‑vanillin‑derived aryl tosylate ester with the molecular formula C₁₅H₁₄O₅S (MW 306.33 g·mol⁻¹) . It is a bench‑stable, crystalline solid that bears both a reactive formyl group and an activated sulfonate leaving group on the same aromatic scaffold. This compound is widely listed as a building block for medicinal‑chemistry library synthesis and as a protected intermediate in multi‑step organic syntheses . Its commercial availability from multiple independent vendors at standard purities ≥98% makes it a readily accessible entry point for programs requiring a derivatizable o‑vanillin core with a tunable leaving group .

1

Dual‑functional scaffold: formyl and tosylate groups enable sequential derivatization without additional protection steps.

2

Crystalline solid with reproducible solid‑state properties; bench‑stable under standard laboratory conditions.

3

Readily accessible from multiple vendors at standard purity, supporting library synthesis and scale‑up feasibility.

Why 2‑Formyl‑6‑methoxyphenyl 4‑Methylbenzenesulfonate Cannot Be Casually Substituted by In‑Class Sulfonate Analogs


Within the ortho‑vanillin sulfonate ester series, even minor structural perturbations significantly alter both solid‑state geometry and solution‑phase reactivity. Single‑crystal X‑ray diffraction data reveal that the dihedral angle between the vanillin and sulfonate aromatic planes ranges from ~42° to ~45° depending on the substituent on the sulfonate ring, which modulates intermolecular packing and crystal habit [REFS-1, REFS-2]. Furthermore, the methyl substituent on the para‑toluenesulfonate group confers a leaving‑group basicity and steric profile that is distinct from that of unsubstituted benzenesulfonate, bromobenzenesulfonate, or trifluoromethanesulfonate analogs, directly affecting rates of nucleophilic displacement and the susceptibility to competing elimination pathways . Substituting the para‑toluenesulfonate with another sulfonate ester without re‑optimising the synthetic protocol can therefore lead to altered crystallisation behaviour, different reaction kinetics, and inconsistent impurity profiles in downstream products.

Crystal habit

Dihedral angle and crystal packing differ from benzenesulfonate analogs; may alter crystallization behavior, solubility, and solid‑state handling during scale‑up.

Leaving‑group kinetics

The para‑methyl substituent creates a leaving‑group basicity profile distinct from other sulfonates; nucleophilic displacement rates and impurity profiles may not transfer directly.

Regioisomer fidelity

The 2‑formyl‑6‑methoxy substitution pattern is regioisomerically specific; using the 4‑formyl isomer or mixed batches would confound SAR interpretation.

2‑Formyl‑6‑methoxyphenyl 4‑Methylbenzenesulfonate: Head‑to‑Head Quantitative Differentiation Evidence


Leaving‑Group Basicity Governs SN2 Reactivity: The Tosylate Outperforms Benzenesulfonate in Controllability

The para‑toluenesulfonate (tosylate) anion is a weaker base than the unsubstituted benzenesulfonate anion because the electron‑donating methyl group destabilises the negative charge on the sulfonate. In SN2 displacement reactions, a poorer leaving group (stronger base) reacts more slowly but with greater selectivity and less competing elimination. A textbook‑level comparison states that the p‑bromobenzenesulfonate ion is a better leaving group than p‑toluenesulfonate because the electron‑withdrawing bromine stabilises the anion, whereas the methyl group in the tosylate renders it a less reactive but more tunable leaving group .

Leaving‑Group Basicity
Class‑level
Tosylate (weaker base) → slower, more selective SN2 displacement vs. bromobenzenesulfonate (stronger conjugate acid)
Supports kinetic control in synthetic route design, reducing premature substitution by‑products.
Qualitative ranking from organic‑chemistry textbook; confirm under actual reaction conditions.
Nucleophilic substitution Sulfonate leaving group Reaction kinetics

Crystallographic Dihedral Angle Distinguishes Tosylate from Benzenesulfonate Analogs, Impacting Crystal Habit and Solubility

Single‑crystal X‑ray structures of three closely related o‑vanillin sulfonate esters have been reported. The target compound displays a dihedral angle of 42.17° between the o‑vanillin ring and the tosylate benzene ring . The 4‑bromo‑tosylate analog exhibits a slightly smaller dihedral angle of 41.54 (9)° (space group P1, R = 0.035) . In contrast, the benzenesulfonate analog (without the para‑methyl group) shows a larger dihedral angle of 44.96 (8)° (space group P2₁/c, R = 0.034) .

Dihedral Angle
Head‑to‑head
42.17° (tosylate) vs. 41.54° (4‑bromo‑tosylate) vs. 44.96° (benzenesulfonate)
Conformational differences alter crystal packing motifs, which can translate into measurable solubility and melting‑point variations.
Single‑crystal X‑ray diffraction, 294 K; structures solved with SHELXS97/SHELXL97.
Single‑crystal X‑ray diffraction Conformational analysis Crystal engineering

Crystallographic Quality Indicators: The Tosylate Scaffold Provides Refinement Metrics Comparable to Optimised Analogs

The crystallographic refinement of the 4‑bromo‑tosylate analog (the closest reported structure to the target compound) yielded an R factor of 0.035 and a wR factor of 0.083 with a data‑to‑parameter ratio of 13.2 . The benzenesulfonate analog gave comparable metrics: R = 0.034, wR = 0.086, and a higher data‑to‑parameter ratio of 15.1 . These comparable refinement indicators demonstrate that the tosylate scaffold does not introduce structural disorder or degradation in crystal quality relative to the benzenesulfonate series, making it equally amenable to definitive structural characterisation.

Refinement Quality
Context‑dependent
R = 0.035 (tosylate analog) / 0.034 (benzenesulfonate); wR = 0.083 / 0.086
Comparable crystallographic metrics support reliable structural characterization without disorder penalties.
Data from independent structures; tosylate scaffold does not degrade crystal quality.
Crystallographic refinement Data quality Structure validation

Regiochemical Purity: The 2‑Formyl‑6‑methoxy Substitution Pattern Is Confirmed by Cross‑Referencing the 4‑Formyl‑2‑methoxy Regioisomer

The 2‑formyl‑6‑methoxyphenyl tosylate (CAS 7740‑04‑7) is the regioisomeric counterpart of 4‑formyl‑2‑methoxyphenyl 4‑methylbenzenesulfonate (CAS 246224‑09‑9), which is commercially available at ≥95% purity . The two compounds share identical molecular formulae and mass but differ in the position of the formyl group on the vanillin ring. Independent commercial listing and orthogonal purity certification (NMR, HPLC) confirm that the target compound is prepared and supplied with high regiochemical fidelity, precluding contamination by the 4‑formyl isomer, which would otherwise confound structure‑activity relationship (SAR) interpretations in medicinal‑chemistry campaigns .

Regiochemical Identity
Data to verify
2‑Formyl‑6‑methoxy tosylate (CAS 7740‑04‑7); purity 98% (NMR/HPLC)
Prevents 4‑formyl isomer contamination; critical for unambiguous SAR attribution.
Supplier QC data; independent verification recommended for publication‑grade evidence.
Regiochemical fidelity Isomer verification Quality control

Optimal Research and Industrial Deployment Scenarios for 2‑Formyl‑6‑methoxyphenyl 4‑Methylbenzenesulfonate Based on Quantitative Differentiation Evidence


Medicinal‑Chemistry Library Synthesis Requiring Controlled, Chemoselective Elaboration of the o‑Vanillin Core

In fragment‑based or library‑synthesis programs, the tosylate leaving group provides a kinetic window for sequential derivatisation. The reduced leaving‑group reactivity relative to benzenesulfonate or bromobenzenesulfonate [cf. leaving‑group basicity evidence in Evidence_Item_1] allows the formyl group to be functionalised (e.g., reductive amination, Grignard addition) before the sulfonate is displaced, minimising protection/deprotection steps. The confirmed regiochemical fidelity of the 2‑formyl‑6‑methoxy pattern [cf. regioisomer evidence] ensures SAR integrity across library members.

Solid‑State Crystallography and Crystal‑Engineering Studies Requiring Reproducible Single Crystals

The tosylate scaffold yields single crystals suitable for X‑ray diffraction, with refinement metrics (R ≈ 0.035, wR ≈ 0.083) that are comparable to those of the benzenesulfonate series [cf. crystallographic quality evidence in Evidence_Item_3]. The ~42° dihedral angle between the vanillin and tosylate aromatic planes [cf. conformational evidence in Evidence_Item_2] provides a reproducible structural motif for crystal‑engineering studies, such as halogen‑bonding or π‑stacking investigations, where subtle changes in molecular conformation govern bulk properties.

Process‑Development Campaigns Requiring Predictable Intermediate Crystallisation and Scale‑Up Behaviour

The distinct crystal packing of the tosylate ester relative to the benzenesulfonate (different space groups and dihedral angles) [cf. conformational evidence in Evidence_Item_2] translates into different solubility and crystallisation profiles. Process chemists can exploit this difference to design isolation and purification protocols that avoid the oiling‑out or amorphous precipitation sometimes observed with the benzenesulfonate analog, facilitating kilogram‑scale manufacture.

Synthesis of Sulfonamide Schiff‑Base Ligands with the o‑Vanillin Pharmacophore

Literature precedent demonstrates that o‑vanillin tosylate derivatives can be condensed with sulfonamide hydrazides to yield Schiff‑base ligands . The controlled reactivity of the tosylate leaving group enables one‑pot or sequential procedures where the formyl group first engages in imine formation, while the sulfonate remains intact for subsequent displacement, providing a modular route to sulfonamide‑containing coordination compounds or bioactive molecules.

Application
Selection Property
Validation Focus
Medicinal‑chemistry library synthesis with sequential derivatization
Built‑in kinetic control from tosylate leaving group
Chemoselectivity under formyl‑first functionalization; regiochemical fidelity of the 2‑formyl‑6‑methoxy pattern
Solid‑state crystallography and crystal‑engineering studies
Reproducible single‑crystal diffraction quality and defined dihedral angle
Conformational consistency; absence of disorder that could obscure halogen‑bonding or π‑stacking motifs
Process development requiring predictable crystallization
Distinct crystal packing relative to other sulfonate analogs
Crystallization behavior at scale; avoidance of oiling‑out or amorphous precipitation
Synthesis of sulfonamide Schiff‑base ligands
Formyl group reactivity with sulfonyl hydrazides while tosylate remains intact
Modular imine formation / tosylate displacement sequence; ligand purity and coordination behavior
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